1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide
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Overview
Description
Thiosemicarbazides are known for their versatile chemical reactivity and potential biological activities. These compounds serve as precursors to a wide range of heterocyclic compounds, demonstrating significant pharmacological properties.
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives typically involves the reaction between thiosemicarbazide and various aldehydes or ketones. For compounds similar to "1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide", this might involve a specific sequence of reactions starting with the formation of the thiosemicarbazide moiety followed by its condensation with targeted functionalized phenyl groups (Pitucha et al., 2020).
Molecular Structure Analysis
The molecular structure of thiosemicarbazide derivatives is characterized by X-ray crystallography, revealing details about the bonding patterns, electron distribution, and spatial arrangement. These insights contribute to understanding the compound's reactivity and interaction potential (Casas et al., 2005).
Chemical Reactions and Properties
Thiosemicarbazides participate in various chemical reactions, forming complexes with metals, undergoing cyclization to produce heterocyclic compounds, and exhibiting potential as ligands due to their rich electron system. Their reactivity is influenced by the substituents on the phenyl rings, affecting their interaction with metal ions and other reactants (İLHAN CEYLAN et al., 2015).
Scientific Research Applications
Potential Anticancer Agents
Thiosemicarbazide derivatives, including compounds similar to 1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide, have been synthesized and studied for their potential as anticancer agents. Research indicates that these compounds are cytotoxic to melanoma cells and exhibit downregulation of dihydroorotate dehydrogenase (DHODH), a therapeutic target in cancer treatment due to the increased demand for nucleotide synthesis in rapidly proliferating cancer cells (Kozyra et al., 2022).
Interaction with DNA in Gastric Cancer
Another study focused on thiosemicarbazide derivatives, including a compound structurally similar to the one , and its effects on gastric cancer. The compound demonstrated toxic effects on gastric cancer cells while sparing normal fibroblasts. The study also suggested possible DNA intercalating properties, impacting cell division and causing DNA damage (Pitucha et al., 2020).
Antimicrobial Activity
Thiosemicarbazide derivatives have been synthesized and evaluated for their antimicrobial activity. Studies have shown that some of these compounds exhibit significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Chandrashekhar et al., 2013).
Anti-inflammatory Properties
Research has also been conducted on thiosemicarbazide derivatives for their anti-inflammatory properties. These studies have demonstrated the effectiveness of these compounds in providing protection against carrageenin-induced edema in rat paws, indicating their potential as anti-inflammatory agents (Raman et al., 1989).
Corrosion Inhibition
Some thiosemicarbazides have been investigated for their ability to inhibit the corrosion of carbon steel in acidic solutions. This suggests a potential application in industrial settings for corrosion prevention (Quraishi et al., 2008).
Future Directions
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-2-11-3-6-13(7-4-11)24-10-16(23)21-22-17(25)20-15-8-5-12(18)9-14(15)19/h3-9H,2,10H2,1H3,(H,21,23)(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUUAILCAMBETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide |
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